1-Methylcyclopentene
Overview
Description
1-Methylcyclopentene is an organic compound with the molecular formula C6H10. It is a derivative of cyclopentene, where a methyl group is attached to the first carbon of the cyclopentene ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
1-Methylcyclopentene is a compound that primarily targets the ethylene receptors in plants . Ethylene is a plant hormone that regulates various aspects of plant growth and development, including fruit ripening . By binding to these receptors, this compound can influence the plant’s response to ethylene .
Mode of Action
The interaction of this compound with its targets involves its binding to the ethylene receptors in a manner that blocks the effects of ethylene . This is achieved through the formation of an ethylene-receptor complex, resulting in delayed fruit ripening . The binding of this compound to the ethylene receptors is more favorable than that of ethylene itself, confirming its efficacy in inhibiting ethylene signaling .
Biochemical Pathways
The action of this compound affects the ethylene signaling pathway, which plays a crucial role in the ripening process of fruits . By inhibiting the perception of ethylene, this compound can delay the ripening process, thereby maintaining the quality of the fruit during storage . This includes delaying changes related to softening, color development, and the activities of cell wall degrading enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ethylene responses, resulting in delayed fruit ripening . This can lead to an increase in shelf life, slower weight loss, increased fruit firmness, and reduced activities of cell wall degrading enzymes . On a molecular level, this compound suppresses the expression of biosynthesis enzymes/genes ACS 1 and ACO 1 and ACO 2, and inhibited expression of ETR1, ETR2, ETR5, ERSs, CTR1, EIN2A, EIL4 and ERFs gene .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound, the duration of treatment, and the storage temperature can all impact the responses of fruit to this compound treatment . Optimal effects have been observed with a 1-MCP concentration of 1 μl/l, a treatment time of 12–24 h, and a storage temperature of 0 °C for temperate fruits or 20 °C for tropical fruits .
Preparation Methods
1-Methylcyclopentene can be synthesized through several methods:
Thermal Reaction of Cyclohexanol or Cyclohexene: One common method involves the thermal reaction of cyclohexanol or cyclohexene. This process can yield this compound along with its isomers, 3-methylcyclopentene and 4-methylcyclopentene.
Dehydration of Cyclohexanol: Another method involves the dehydration of cyclohexanol to produce cyclohexene, which is then isomerized to form this compound.
Chemical Reactions Analysis
1-Methylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or ozone to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can yield 1-methylcyclopentane.
Substitution: It can undergo electrophilic addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for hydrogenation, and halogens or hydrogen halides for substitution reactions. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
1-Methylcyclopentene has several applications in scientific research:
Biology: It serves as a probe molecule in various biological studies, particularly in understanding enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
1-Methylcyclopentene can be compared with other similar compounds such as:
Cyclopentene: The parent compound without the methyl group. It has similar reactivity but lacks the additional steric hindrance provided by the methyl group.
1-Methylcyclohexene: A six-membered ring analogue with a similar structure but different reactivity due to the larger ring size.
Methylenecyclopentane: Another isomer with a different arrangement of the double bond and methyl group.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity patterns and makes it suitable for various specialized applications .
Properties
IUPAC Name |
1-methylcyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUFXWBVZUTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870755 | |
Record name | 1-Methylcyclopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-89-0, 27476-50-2 | |
Record name | 1-Methylcyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Methylcyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentene, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLCYCLOPENTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |
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Record name | 1-Methylcyclopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-METHYLCYCLOPENTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q1: What is the molecular formula and weight of 1-Methylcyclopentene?
A1: this compound has the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques including:
- IR Spectroscopy: This method can identify the presence of characteristic functional groups like the C=C double bond and C-H bonds. [, , , , ]
- ¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms present in the molecule, revealing its structure. [, , , ]
- ¹³C NMR Spectroscopy: This technique offers insights into the carbon backbone of the molecule, including the types of carbon atoms and their connectivity. [, ]
Q3: How does this compound behave in cycloalkylation reactions with phenols?
A3: this compound acts as an alkylating agent in cycloalkylation reactions with phenols. The reaction typically requires a catalyst, such as KU-23, aluminum phenolate, or zeolite-containing catalysts. [, , , , ]
Q4: How does the selectivity for para- versus ortho-alkylation change with different catalysts in the reaction with phenol?
A5: The choice of catalyst significantly influences the regioselectivity of the cycloalkylation reaction. For example, KU-23 favors para-alkylation, while aluminum phenolate leads to a mixture of para- and ortho-alkylated products. []
Q5: Can this compound undergo oligomerization reactions?
A6: Yes, this compound can oligomerize in the presence of acidic catalysts like CF3SO3H or oxo acid derivatives. This reaction typically occurs after isomerization to this compound. []
Q6: Are there examples of metal halide catalysts being used with this compound?
A7: Yes, metal halides like AlEtCl2 can be used to catalyze oligomerization of this compound. In these cases, minimal isomerization to this compound is observed. []
Q7: What is known about the stability of this compound under high-pressure photochemical conditions?
A9: Under high-pressure photochemical conditions at specific wavelengths (184.9 nm), this compound undergoes fragmentation, producing compounds like 1- and 2-methyl-1,3-cyclopentadiene. []
Q8: Can this compound be used as a fuel additive?
A11: Research suggests that the presence of this compound in fuels can significantly influence soot formation and aromatic species generation during combustion. This finding indicates potential implications for its use as a fuel additive. []
Q9: How does this compound compare to other C5 ring-containing compounds in terms of its impact on soot formation?
A12: While this compound significantly impacts soot formation, cyclopentene demonstrates a more pronounced effect. This difference highlights the importance of the double bond position within the C5 ring structure. []
Q10: Have there been any computational studies on the tautomerism of methylenecyclopentane and this compound?
A13: Yes, DFT calculations have been employed to investigate the relative stabilities of methylenecyclopentane and this compound, indicating that this compound is the more stable tautomer. []
Q11: How do substituents impact the stability of methylenecyclopentane and this compound?
A14: Computational studies using Gibbs free energy calculations have shown that substituents like F, OH, CH3, NH2, CN, NO2, CHO, and CF3 generally increase the stability of both methylenecyclopentane and this compound. []
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